molecular formula C10H23ClN2O3 B15311968 tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride

tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride

Cat. No.: B15311968
M. Wt: 254.75 g/mol
InChI Key: LMLILWVITPZXFP-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride: is an organic compound with the molecular formula C11H24ClN2O3. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action for tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

  • tert-butyl N-(3-bromopropyl)carbamate
  • tert-butyl N-(2-oxoethyl)carbamate
  • tert-butyl N-(3-aminopropyl)carbamate

Comparison:

Properties

Molecular Formula

C10H23ClN2O3

Molecular Weight

254.75 g/mol

IUPAC Name

tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11;/h4-8,11H2,1-3H3,(H,12,13);1H

InChI Key

LMLILWVITPZXFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCN.Cl

Origin of Product

United States

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